(1-Methyl-1H-pyrrol-2-yl)methanol: A Technical Guide for Drug Development Professionals
(1-Methyl-1H-pyrrol-2-yl)methanol: A Technical Guide for Drug Development Professionals
(1-Methyl-1H-pyrrol-2-yl)methanol is a heterocyclic organic compound belonging to the pyrrole family. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development, with a focus on its role as a synthetic intermediate and its potential biological activities.
Chemical and Physical Properties
(1-Methyl-1H-pyrrol-2-yl)methanol is a stable compound under standard conditions. Its key chemical and physical properties are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 52160-51-7 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Appearance | Liquid |
| Boiling Point | 219.5 °C at 760 mmHg |
| Melting Point | 28 °C |
| Density | 1.03 g/cm³ |
| Flash Point | 86.5 °C |
| Solubility | Soluble in water and common organic solvents |
| Storage Temperature | 2-8°C |
Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol
The primary synthetic route to (1-Methyl-1H-pyrrol-2-yl)methanol involves the reduction of the corresponding aldehyde, 1-methyl-2-pyrrolecarboxaldehyde. A common and effective method utilizes a metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of 1-Methyl-2-pyrrolecarboxaldehyde with LiAlH₄
This protocol outlines a general procedure for the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol.
Materials:
-
1-Methyl-2-pyrrolecarboxaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition of Aldehyde: A solution of 1-methyl-2-pyrrolecarboxaldehyde (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (using an ice bath) with continuous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water. This is an exothermic process and should be performed with caution.
-
Work-up: The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration and washed with diethyl ether.
-
Extraction and Drying: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (1-Methyl-1H-pyrrol-2-yl)methanol, which can be further purified by vacuum distillation.
Applications in Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] (1-Methyl-1H-pyrrol-2-yl)methanol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Antimicrobial Activity
Derivatives of (1-Methyl-1H-pyrrol-2-yl)methanol have shown promise as antimicrobial agents. Specifically, compounds incorporating this moiety have been investigated as inhibitors of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[2] LpxC is a crucial enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2] Inhibition of LpxC disrupts the formation of the bacterial outer membrane, leading to bacterial cell death.[2]
Conclusion
(1-Methyl-1H-pyrrol-2-yl)methanol is a readily accessible synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from commercially available starting materials and the established biological activity of its derivatives, particularly as antibacterial agents, make it an attractive scaffold for further investigation. Researchers and drug development professionals can utilize this compound as a versatile building block to explore new chemical space and develop novel therapeutics.
